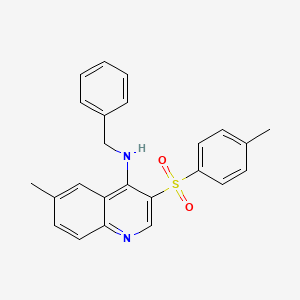

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

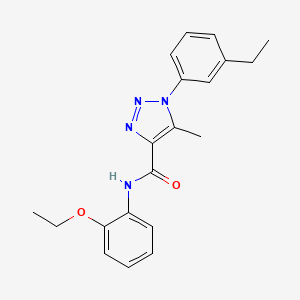

“N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine” is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also appears to have a benzyl group, a methyl group, and a methylbenzenesulfonyl group attached to the quinoline .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, and the attachment of the benzyl, methyl, and methylbenzenesulfonyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several different functional groups. The quinoline ring provides a rigid, planar structure, while the other groups add complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific locations of the functional groups on the quinoline ring. Generally, quinolines can undergo electrophilic substitution reactions at the positions activated by the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and location of functional groups, and the overall charge distribution .科学的研究の応用

Reactions at the Benzylic Position

The benzylic position of the compound can undergo various reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The benzylic position’s reactivity is due to the resonance stabilization that occurs when a hydrogen atom is removed from this position .

Nonlinear Optical Applications

The compound has been studied for its second-order nonlinear optical (NLO) properties . The full elements of the second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time . This property makes it a potential candidate for optical signal-processing devices in information-telecommunication systems .

Diastereoselective Synthesis

The compound can be used in the diastereoselective synthesis of S-aminonitriles . This process involves the creation of chiral molecules, which are molecules that are non-superimposable on their mirror images .

Chiral Auxiliary in Synthesis

The compound can serve as a chiral auxiliary in the synthesis of other chiral compounds, such as (S)-(-)-N-acetylcalycotomine or ®-(+)-N-acetylcalycotomine . Chiral auxiliaries are used to control the stereochemistry of the product in a chemical reaction .

Asymmetric Synthesis

The compound can be used as a chiral building block in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines . Asymmetric synthesis is a method used to preferentially form one enantiomer of a chiral molecule .

Electro-Optic Effects

The compound has been studied for its electro-optic effects . The experimental results suggest that the compound can be used to develop a high Δε of LC mixture, and it is appropriate to fabricate a fast response and blue-light filtering LC device .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25-22-13-10-18(2)14-21(22)24(23)26-15-19-6-4-3-5-7-19/h3-14,16H,15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWAIQKGBUUKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)

![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)

![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)

![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)

![N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6507400.png)